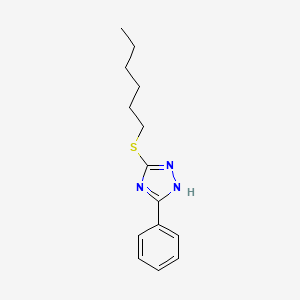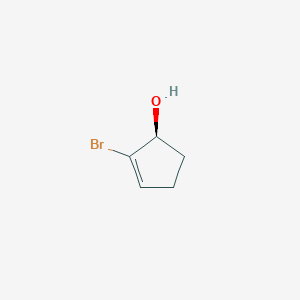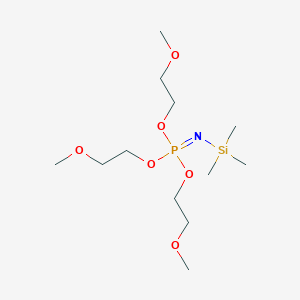
Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate: is an organosilicon compound characterized by the presence of a trimethylsilyl group and a phosphorimidate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate typically involves the reaction of tris(2-methoxyethyl)amine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
(CH3OCH2CH2OCH2CH2)3N+ClSi(CH3)3+Et3N→(CH3OCH2CH2OCH2CH2)3N-Si(CH3)3+Et3NCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorimidate oxides.
Reduction: Reduction reactions can yield phosphorimidate derivatives with different functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require the use of nucleophiles such as alkoxides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorimidate oxides, while reduction can produce phosphorimidate derivatives with different functional groups.
科学的研究の応用
Chemistry: In organic synthesis, Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate is used as a reagent for introducing phosphorimidate groups into molecules. It can also serve as a protecting group for amines and alcohols, facilitating selective reactions.
Biology: The compound has potential applications in bioconjugation and the modification of biomolecules. Its ability to form stable phosphorimidate linkages makes it useful in the synthesis of bioconjugates and drug delivery systems.
Medicine: In medicinal chemistry, this compound can be used to modify pharmaceutical compounds, enhancing their stability and bioavailability. It may also play a role in the development of new therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced performance characteristics.
作用機序
The mechanism of action of Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate involves the formation of stable phosphorimidate linkages. The trimethylsilyl group provides steric protection, preventing unwanted side reactions and enhancing the stability of the compound. The phosphorimidate moiety can interact with various molecular targets, facilitating selective reactions and modifications.
類似化合物との比較
Tris(trimethylsilyl)silane: This compound is used as a reducing agent in organic synthesis, similar to Tris(2-methoxyethyl) N-(trimethylsilyl)phosphorimidate.
Vinyltris(2-methoxyethoxy)silane: Used in the production of advanced materials, this compound shares some structural similarities with this compound.
Uniqueness: this compound is unique due to its combination of a trimethylsilyl group and a phosphorimidate moiety. This combination imparts distinct chemical properties, making it valuable in various applications, from organic synthesis to materials science.
特性
CAS番号 |
153772-94-2 |
|---|---|
分子式 |
C12H30NO6PSi |
分子量 |
343.43 g/mol |
IUPAC名 |
tris(2-methoxyethoxy)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C12H30NO6PSi/c1-14-7-10-17-20(13-21(4,5)6,18-11-8-15-2)19-12-9-16-3/h7-12H2,1-6H3 |
InChIキー |
XVUZRUBFDNDGQT-UHFFFAOYSA-N |
正規SMILES |
COCCOP(=N[Si](C)(C)C)(OCCOC)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)


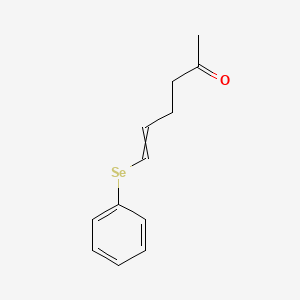

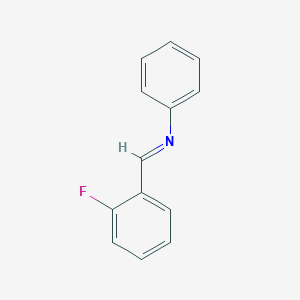
![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)

